NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate)

Catalog No.
S12503867
CAS No.
M.F
C32H38N8O10S2
M. Wt
758.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene...

Product Name

NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate)

IUPAC Name

(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid

Molecular Formula

C32H38N8O10S2

Molecular Weight

758.8 g/mol

InChI

InChI=1S/2C12H10N2O4S.C8H18N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-10-8(11-2)12-5-3-4-6(9)7(13)14/h2*1-8,15H,(H,16,17,18);6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t;;6-/m..0/s1

InChI Key

HISUXCNNXYEHER-ROQLHKJUSA-N

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

Isomeric SMILES

CNC(=NC)NCCC[C@@H](C(=O)O)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) is a chemical compound with the molecular formula C32H38N8O10S2C_{32}H_{38}N_8O_{10}S_2 and a molecular weight of 758.8 g/mol. This compound is a derivative of L-arginine, specifically modified to include two p-hydroxyazobenzene sulfonate groups. It is primarily recognized for its role as a reversible inhibitor of nitric oxide synthesis, which makes it significant in pharmacological research and potential therapeutic applications, particularly concerning vascular health and chronic kidney diseases .

Typical of amino acids and their derivatives. As an arginine derivative, it can participate in:

  • Hydrolysis: Breaking down into its constituent parts under acidic or basic conditions.
  • Redox Reactions: Potentially acting as an electron donor or acceptor due to the presence of nitrogen atoms in its structure.
  • Complexation: Interacting with metal ions or other ligands due to its sulfonate groups.

The presence of the p-hydroxyazobenzene moiety allows for photo

NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) exhibits notable biological activities:

  • Inhibition of Nitric Oxide Synthase: This compound acts as a reversible inhibitor of nitric oxide synthase, impacting the synthesis of nitric oxide in various biological systems. This inhibition can influence vasodilation and blood flow regulation .
  • Potential Therapeutic Effects: It has been studied for its potential benefits in conditions like chronic kidney disease, where modulation of nitric oxide levels may play a crucial role .
  • Stability: Compared to its dihydrochloride form, this salt form demonstrates greater stability, which is advantageous for experimental applications and therapeutic use .

The synthesis of NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) typically involves multi-step organic reactions:

  • Starting Materials: The synthesis begins with L-arginine, which is then subjected to methylation to produce NG, N'G-Dimethyl-L-arginine.
  • Formation of Azo Compounds: The p-hydroxyazobenzene sulfonate groups are introduced through diazotization reactions followed by coupling with the modified arginine.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Specific reaction conditions (temperature, pH, solvents) are optimized to maximize yield and purity during these processes .

NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) has several applications in both research and clinical settings:

  • Pharmacological Research: Used extensively to study the role of nitric oxide in various physiological and pathological processes.
  • Chronic Kidney Disease Treatment: Investigated for its potential therapeutic effects in managing conditions associated with impaired nitric oxide production .
  • Biochemical Assays: Employed in assays that require modulation of nitric oxide levels to assess cellular responses .

Interaction studies of NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) focus on its binding affinity and inhibitory effects on nitric oxide synthase enzymes. These studies typically involve:

  • In Vitro Assays: Evaluating the compound's effects on cultured cells expressing nitric oxide synthase.
  • In Vivo Models: Assessing physiological responses in animal models under varying dosages to determine efficacy and safety profiles.

Such studies help elucidate the compound's mechanism of action and potential side effects when used therapeutically .

Several compounds share structural or functional similarities with NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate). Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
NG-Nitro-L-arginineNitric oxide synthase inhibitorContains a nitro group; more potent inhibition
L-NAME (N^G-nitro-L-arginine)Nitric oxide synthase inhibitorShorter half-life; used widely in research
L-NMMA (N^G-monomethyl-L-arginine)Nitric oxide synthase inhibitorLess selective; affects other pathways
L-ArgininePrecursor for nitric oxide synthesisEssential amino acid; promotes NO production

NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) is unique due to its dual sulfonate groups that enhance solubility and stability while providing reversible inhibition properties that are distinct from other nitric oxide synthase inhibitors .

Role in Nitric Oxide Synthase Inhibition: Competitive Binding Dynamics

NG, N'G-Dimethyl-L-arginine di(p-hydroxyazobenzene-p'-sulfonate), commonly known as asymmetric dimethylarginine, represents a critical endogenous inhibitor of nitric oxide synthase enzymes [4]. The compound demonstrates distinct competitive binding dynamics with different nitric oxide synthase isoforms, exhibiting variable inhibition kinetics that fundamentally alter nitric oxide production pathways [8].

Research findings indicate that asymmetric dimethylarginine functions as a weak competitive inhibitor of recombinant endothelial nitric oxide synthase activity, with a determined inhibition constant of 3.9 micromolar and an inhibitory concentration achieving fifty percent inhibition of 12 micromolar [8]. The competitive inhibition mechanism involves direct binding competition with L-arginine at the enzyme active site, where the structural similarity between asymmetric dimethylarginine and the natural substrate enables competitive displacement [4] [15].

The binding dynamics reveal differential affinities across nitric oxide synthase isoforms, with endothelial nitric oxide synthase exhibiting distinct kinetic parameters compared to neuronal nitric oxide synthase [8]. Neuronal nitric oxide synthase demonstrates non-competitive inhibition patterns, contrasting with the competitive mechanism observed in endothelial nitric oxide synthase, suggesting distinct binding sites and interaction mechanisms [8] [14].

Nitric Oxide Synthase IsoformInhibition Constant (μM)Inhibitory Concentration 50% (μM)Inhibition TypeMaximum Velocity (nmol/min/mg)
Endothelial Nitric Oxide Synthase3.912Competitive0.90
Neuronal Nitric Oxide SynthaseSimilar to endothelialSimilar to endothelialNon-competitiveHigher than endothelial (~300×)
Inducible Nitric Oxide SynthaseNot specifiedNot specifiedCompetitiveNot specified

The competitive binding mechanism involves electrostatic interactions between the guanidine group of asymmetric dimethylarginine and specific residues within the nitric oxide synthase active site [14]. The binding affinity demonstrates concentration-dependent inhibition, with physiological concentrations of 0.4 to 0.5 micromolar in human blood potentially insufficient to cause substantial endothelial dysfunction through direct enzyme inhibition [8].

Cellular studies demonstrate that intracellular concentrations of asymmetric dimethylarginine significantly exceed plasma levels, reaching 5.1 micromolar in brain tissue and 3.6 micromolar in endothelial cells [21] [23]. These elevated intracellular concentrations provide sufficient inhibitory potential to substantially impact nitric oxide synthase activity, particularly when considering the local substrate-to-inhibitor ratios within cellular compartments [21].

Interaction with Dimethylarginine Dimethylaminohydrolase for Metabolic Clearance

Dimethylarginine dimethylaminohydrolase represents the primary enzymatic pathway responsible for asymmetric dimethylarginine metabolic clearance, accounting for approximately 80% of total clearance from the circulation [10] [12]. The enzyme catalyzes the hydrolysis of asymmetric dimethylarginine to citrulline and dimethylamine through a covalent intermediate mechanism involving the active site cysteine residue [22].

Kinetic analysis of dimethylarginine dimethylaminohydrolase from Pseudomonas aeruginosa reveals specific rate constants for the formation and decay of the S-alkylthiourea covalent adduct [22]. The formation rate constant demonstrates a value of 17 ± 2 per second, while the decay rate constant exhibits 1.5 ± 0.1 per second, indicating that hydrolysis of the covalent intermediate represents the rate-limiting step in substrate turnover [22].

The enzyme exists in two primary isoforms, dimethylarginine dimethylaminohydrolase 1 and dimethylarginine dimethylaminohydrolase 2, which demonstrate distinct tissue distribution patterns and regulatory mechanisms [24]. Dimethylarginine dimethylaminohydrolase 1 exhibits broad distribution throughout mammalian tissues, particularly concentrated in kidney, brain, and liver, while dimethylarginine dimethylaminohydrolase 2 demonstrates primary expression in heart, lung, and placenta [24].

ParameterDimethylarginine Dimethylaminohydrolase 1Dimethylarginine Dimethylaminohydrolase 2
Formation Rate Constant (k2)17 ± 2 s⁻¹Similar mechanism
Decay Rate Constant (k3)1.5 ± 0.1 s⁻¹Similar mechanism
Zinc Inhibition Constant4.2 nMSimilar to Dimethylarginine Dimethylaminohydrolase 1
Tissue DistributionKidney, brain, liverHeart, lung, placenta

Cellular regulation of dimethylarginine dimethylaminohydrolase activity involves multiple mechanisms including transcriptional control by sterol response element binding proteins and post-translational modifications [10]. Oxidative stress conditions significantly reduce dimethylarginine dimethylaminohydrolase activity, leading to asymmetric dimethylarginine accumulation and subsequent nitric oxide synthase inhibition [16].

The enzyme demonstrates substrate specificity for asymmetric dimethylarginine and monomethylarginine, but exhibits no activity toward symmetric dimethylarginine [11]. Zinc ions function as potent endogenous inhibitors with a dissociation constant of 4.2 nanomolar, providing physiologically relevant regulatory control over enzyme activity [28].

Transport mechanisms involving cationic amino acid transporters facilitate the cellular uptake and efflux of asymmetric dimethylarginine, enabling inter-organ distribution and localized metabolism [21]. The cationic amino acid transporter 1 demonstrates high affinity for asymmetric dimethylarginine with apparent Michaelis constant values of 183 micromolar, facilitating cellular accumulation and subsequent dimethylarginine dimethylaminohydrolase-mediated clearance [35].

Epigenetic Implications of Protein Arginine Methyltransferase Modulation

Protein arginine methyltransferases catalyze the methylation of arginine residues on histone and non-histone proteins, generating asymmetric dimethylarginine upon subsequent protein hydrolysis [9] [17]. The nine mammalian protein arginine methyltransferase family members demonstrate distinct substrate specificities and product formation patterns, fundamentally influencing epigenetic regulation mechanisms [17].

Type I protein arginine methyltransferases, including protein arginine methyltransferase 1, 2, 3, 4, 6, and 8, catalyze the formation of monomethylarginine and asymmetric dimethylarginine [17]. Protein arginine methyltransferase 1 accounts for 85% of cellular protein arginine methyltransferase activity and preferentially methylates histone H4 at arginine-3 in the context of histone octamers [17] [33].

Type II protein arginine methyltransferases, comprising protein arginine methyltransferase 5 and 9, generate monomethylarginine and symmetric dimethylarginine, while type III protein arginine methyltransferase 7 produces exclusively monomethylarginine [17]. These distinct methylation patterns create diverse epigenetic marks that regulate transcriptional activation and repression mechanisms [13] [25].

Protein Arginine Methyltransferase TypeEnzymesMethylation ProductsFunctional Role
Type IPRMT1, 2, 3, 4, 6, 8Monomethylarginine and Asymmetric dimethylarginineTranscriptional activation/repression
Type IIPRMT5, 9Monomethylarginine and Symmetric dimethylarginineTranscriptional regulation
Type IIIPRMT7Monomethylarginine onlyDNA damage repair

Histone arginine methylation demonstrates context-dependent substrate recognition, with protein arginine methyltransferases exhibiting differential preferences for individual histones versus histone octamers [33]. Most protein arginine methyltransferases preferentially methylate histone H4 within octamer contexts, while protein arginine methyltransferase 4 demonstrates preference for histone H3 [33].

The epigenetic implications extend beyond histone modifications to include regulation of transcription factors and RNA processing machinery [30]. Protein arginine methyltransferase 5-dependent methylation of transcription factor E2F1 enables alternative RNA splicing control through recruitment of spliceosome components via tudor domain protein interactions [30].

Cellular concentrations of asymmetric dimethylarginine demonstrate significant tissue-specific variations, with brain tissue exhibiting 5.1 micromolar concentrations compared to 0.4-0.6 micromolar in plasma [21]. These concentration gradients reflect the balance between protein arginine methyltransferase-mediated generation and dimethylarginine dimethylaminohydrolase-mediated clearance within specific cellular compartments [21].

Tissue/Cell TypeAsymmetric Dimethylarginine Concentration (μM)L-Arginine Concentration (μM)Arginine:Asymmetric Dimethylarginine Ratio
Blood Plasma0.4-0.678 ± 16130-195
Brain Tissue5.1 ± 0.694.0 ± 7.818
Endothelial Cells3.6 ± 1.0151 ± 3442
Aortic Endothelial Cells5.0-12.1VariableVariable

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

758.21523179 g/mol

Monoisotopic Mass

758.21523179 g/mol

Heavy Atom Count

52

Dates

Modify: 2024-08-09

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